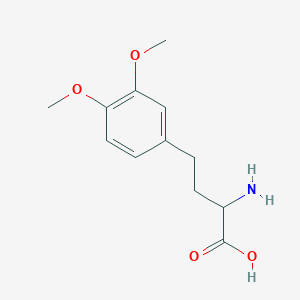
L-Seryl-O-benzyl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Seryl-O-benzyl-L-serine is a derivative of the amino acid L-serine, where the hydroxyl group of the serine side chain is protected by a benzyl group. This compound is often used in peptide synthesis and serves as a building block for more complex molecules. Its unique structure makes it valuable in various chemical and biochemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of L-Seryl-O-benzyl-L-serine typically involves the protection of the hydroxyl group of L-serine with a benzyl group. One common method is the Wünsch–Fürst resolution of N-formyl-O-benzyl-DL-serine, which can be separated by selective solubilization . This method provides a more convenient and cost-effective route to obtain O-benzyl-L-serine.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar protection and resolution techniques. The process may include catalytic hydrogenation and chromatography to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: L-Seryl-O-benzyl-L-serine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to remove the benzyl protecting group, yielding L-serine.
Substitution: The benzyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on charcoal (Pd/C) is common.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: L-serine.
Substitution: Derivatives with different protecting groups or functional groups.
Applications De Recherche Scientifique
L-Seryl-O-benzyl-L-serine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in protein synthesis and modification.
Medicine: Investigated for its potential neuroprotective effects and its role in neurological diseases.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mécanisme D'action
The mechanism of action of L-Seryl-O-benzyl-L-serine involves its role as a protected form of L-serine. In biological systems, L-serine is a precursor for various biomolecules, including neurotransmitters and phospholipids. The benzyl group protects the hydroxyl group during chemical reactions, allowing for selective modifications. Upon deprotection, L-serine can participate in metabolic pathways, influencing cellular functions and signaling .
Comparaison Avec Des Composés Similaires
O-Benzyl-L-serine: A closely related compound with similar protective properties.
N-Benzyloxycarbonyl-L-serine: Another derivative used in peptide synthesis.
L-Seryl-L-alanine: A dipeptide with different functional properties.
Uniqueness: L-Seryl-O-benzyl-L-serine is unique due to its specific benzyl protection, which provides stability and selectivity in chemical reactions. This makes it particularly useful in synthetic chemistry and biochemical research .
Propriétés
Numéro CAS |
921934-30-7 |
|---|---|
Formule moléculaire |
C13H18N2O5 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C13H18N2O5/c14-10(6-16)12(17)15-11(13(18)19)8-20-7-9-4-2-1-3-5-9/h1-5,10-11,16H,6-8,14H2,(H,15,17)(H,18,19)/t10-,11-/m0/s1 |
Clé InChI |
AXNVWYSJENBCHZ-QWRGUYRKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC(=O)[C@H](CO)N |
SMILES canonique |
C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(Pentane-1-sulfonyl)phenyl]methanamine](/img/structure/B14183309.png)
![2,7-Diazaspiro[4.5]decane-7-carboxamide, 1-oxo-N,2-diphenyl-](/img/structure/B14183327.png)




![(1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14183372.png)




![6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran](/img/structure/B14183405.png)
